N-[4-(cyanomethyl)phenyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide -

N-[4-(cyanomethyl)phenyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4579118
CAS Number:
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]-benzamide (Imatinib)

Compound Description: Imatinib, commercially known as Gleevec, is a tyrosine kinase inhibitor widely used in treating various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). [, , , ] It functions by selectively inhibiting the activity of specific tyrosine kinases, thereby blocking the growth and proliferation of cancer cells. [, ] Imatinib's effectiveness stems from its ability to bind to the inactive conformation of tyrosine kinases, preventing their activation and downstream signaling. [] Imatinib is often administered as the mesylate salt, and its clinical success has significantly improved treatment outcomes for patients with CML and GISTs. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (Nilotinib)

Compound Description:Nilotinib, sold under the brand name Tasigna, is another tyrosine kinase inhibitor primarily used for treating chronic myeloid leukemia (CML). [, , ] This drug exhibits high potency and selectivity for inhibiting the BCR-ABL tyrosine kinase, an abnormal protein driving the growth of CML cells. [] Nilotinib binds to the inactive conformation of BCR-ABL, preventing its activation and halting the proliferation of cancerous cells. [] The drug's efficacy and safety profile make it a valuable treatment option for patients with CML, particularly those who have developed resistance or intolerance to imatinib.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib, marketed as Tykerb, is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor 2 (ErbB2) and epidermal growth factor receptor (EGFR). [, , ] Clinically, it's used alongside capecitabine for treating advanced or metastatic breast cancer cases with ErbB2 overexpression. [, ] Lapatinib effectively inhibits the kinase activity of ErbB2 and EGFR, thereby hindering tumor cell growth and proliferation. [] Notably, prolonged lapatinib exposure can lead to acquired resistance, often involving a shift in cellular dependence from ErbB2 alone to a co-dependence on both ErbB2 and the estrogen receptor (ER). []

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

Compound Description: AN-024 is a benzamide derivative investigated for its potential therapeutic applications. [] While specific details about its biological activity are limited within the provided context, its structural similarity to compounds like Imatinib and Nilotinib suggests potential involvement with tyrosine kinase inhibition.

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

Compound Description: This compound, a naphthol derivative, was synthesized and characterized as part of a study exploring new synthetic pathways. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This complex molecule's crystal structure reveals a central eight-membered ring with a specific conformation. []

1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride (CK-1649)

Compound Description:CK-1649 serves as a reference compound in a study investigating novel class III antiarrhythmic agents. [] It exhibits electrophysiological activity by prolonging the functional refractory period in isolated canine cardiac Purkinje fibers and ventricular muscle tissue. [] This compound demonstrates promising antiarrhythmic potential, offering a starting point for developing more effective therapies for cardiac arrhythmias.

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description:Compound 13 is a potent and selective covalent inhibitor of JNK3, an enzyme involved in cellular stress responses and apoptosis. [] It demonstrated significant inhibitory activity against JNK3 in both biochemical and cellular assays. [] This compound's design incorporates a photolabile protecting group, enabling spatiotemporal control over its activity in live cells using UV irradiation. [] This photocaging strategy makes Compound 13 a valuable tool for studying JNK3's role in various biological processes and its potential as a therapeutic target.

N-[4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamide (Compound 8a-i)

Compound Description:Compound 8a-i represents a series of substituted N-[4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides synthesized and evaluated for their potential as plant growth regulators. [] These compounds were designed based on the benzamide scaffold, exploring the impact of various substituents on their biological activity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description:VHA is an identified impurity formed during the oxidative stress degradation of Venetoclax, a BCL-2 inhibitor used in treating hematologic malignancies. [] It's formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide (VNO), another oxidative impurity. [] The presence of VHA in Venetoclax drug substance highlights the importance of understanding degradation pathways and controlling impurities during drug development.

5-chloro-2-(5-chloro-thiophene-2-sulphonylamino‐N‐(4-(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)

Compound Description: HMR 1766 is a haem-independent soluble guanylyl cyclase (sGC) activator. [] This drug works by directly activating sGC, an enzyme involved in the nitric oxide (NO) signaling pathway, leading to vasodilation and improved blood flow. [] Unlike NO-donor drugs or haem-dependent sGC activators, HMR 1766 doesn't rely on the presence of NO or the haem group, which can be depleted in conditions like endothelial dysfunction. [] This makes it a potentially valuable therapeutic agent for treating cardiovascular diseases associated with impaired NO signaling.

Compound Description:Compound 1 is an intermediate in the synthesis of disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylates. [] These dicarboxylate derivatives showed promising antiulcer activity comparable to ranitidine, a drug used to reduce stomach acid production. []

Properties

Product Name

N-[4-(cyanomethyl)phenyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-(methanesulfonamido)-2-methylbenzamide

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C17H17N3O3S/c1-12-15(4-3-5-16(12)20-24(2,22)23)17(21)19-14-8-6-13(7-9-14)10-11-18/h3-9,20H,10H2,1-2H3,(H,19,21)

InChI Key

VUDNZOUONLHKHW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=C(C=C2)CC#N

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=C(C=C2)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.